molecular formula C18H12Cl2N2OS B2509468 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide CAS No. 321967-64-0

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide

Cat. No.: B2509468
CAS No.: 321967-64-0
M. Wt: 375.27
InChI Key: XSVOKFUZIMAOIB-RMKNXTFCSA-N
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Description

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)cinnamamide is a synthetic compound designed for research purposes, featuring a hybrid structure that combines a cinnamamide pharmacophore with a 4-arylthiazole moiety. This molecular architecture is of significant interest in medicinal chemistry for developing novel therapeutic agents. The core cinnamamide scaffold is a privileged structure in drug discovery, known to exhibit a broad spectrum of pharmacological activities. Scientific studies on closely related analogs have demonstrated potent antiproliferative effects against various human cancer cell lines , suggesting its potential application in oncology research . Furthermore, cinnamamide derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) , and can effectively inhibit biofilm formation . The structure-activity relationships (SAR) of this class of compounds are a key area of investigation, with research indicating that specific substitutions on the phenyl rings can profoundly influence biological potency and selectivity . Researchers are exploring this compound and its analogs as a versatile scaffold for probing biological mechanisms and developing new chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2OS/c19-14-8-7-13(10-15(14)20)16-11-24-18(21-16)22-17(23)9-6-12-4-2-1-3-5-12/h1-11H,(H,21,22,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVOKFUZIMAOIB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide typically involves the reaction of 3,4-dichloroaniline with α-bromoacetophenone to form the intermediate 2-(3,4-dichlorophenyl)thiazole. This intermediate is then reacted with cinnamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Research has shown that derivatives of thiazole, including N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide, exhibit potent antibacterial and antifungal properties.

Case Study: Antimicrobial Evaluation

A study evaluated several thiazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria, as well as fungi. The compounds were synthesized using microwave irradiation, which enhanced the yield and reaction rate compared to conventional methods.

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial32 µg/mL
N-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)cinnamamideAntifungal16 µg/mL

This table illustrates the effectiveness of thiazole-based compounds in combating microbial infections, highlighting their potential as new antimicrobial agents .

Antitumor Activity

This compound has also been investigated for its anticancer properties. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that thiazole derivatives can inhibit the growth of cancer cells significantly. For instance, a series of thiazole compounds were tested against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer).

Compound NameCell LineIC50 Value (µM)
This compoundA54915.5
N-(5-fluorothiazol-2-yl)cinnamamideSK-MEL-212.3
N-(4-methylthiazol-2-yl)cinnamamideHCT1518.7

These findings suggest that this compound could be a promising candidate for further development into anticancer therapeutics .

Neurological Applications

Recent studies have explored the potential of thiazole derivatives in treating neurological disorders. Specifically, their role as acetylcholinesterase inhibitors suggests they may be beneficial in conditions like Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

A series of thiazole compounds were evaluated for their ability to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

Compound NameIC50 Value (µM)
This compound8.5
Coumarin-thiazole hybrid6.7

The results indicate that this compound exhibits competitive inhibition of acetylcholinesterase, making it a candidate for further research in neuropharmacology .

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting enzymes or blocking receptors involved in inflammation and tumor growth .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/R-Groups Melting Point (°C) Biological Activity (if reported) References
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)cinnamamide Thiazole + cinnamamide 4-(3,4-dichlorophenyl), 2-cinnamamide Not reported Inferred kinase inhibition potential
2-Cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide Thiazole + cyanoacetamide 4-(3,4-dichlorophenyl), 2-cyanoacetamide Not reported C-abl kinase inhibitor
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole + benzamide 4-(pyridin-3-yl), 5-morpholinomethyl 192–194 Potential anticancer/antimicrobial
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) Pyridine + sulfonamide + piperazine 4-(3,4-dichlorophenyl)piperazine, 4-chlorophenyl 164–168 Not explicitly stated
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole + benzamide 2,4-dichlorophenyl Not reported Anti-inflammatory, analgesic

Key Differences and Implications

Thiazole-2-yl Acetamide vs. Cinnamamide Derivatives

The replacement of the cinnamamide group in the target compound with a cyanoacetamide moiety (as in ’s 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide) reduces steric bulk and introduces an electron-withdrawing cyano group. This modification could enhance metabolic stability or alter binding kinetics in kinase inhibition . In contrast, the cinnamamide group’s extended conjugation may improve binding affinity to aromatic-rich enzyme pockets.

Piperazine and Sulfonamide Derivatives

Compounds such as N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21, ) incorporate sulfonamide and piperazine groups, which enhance solubility via hydrogen bonding and basic nitrogen atoms. However, these groups may reduce membrane permeability compared to the lipophilic 3,4-dichlorophenyl-thiazole scaffold in the target compound .

Thiazole-Benzamide Hybrids

Analog 4d () features a pyridinyl-thiazole core with a morpholinomethyl substituent, which introduces both hydrophilic (morpholine) and aromatic (pyridine) properties. Such structural diversity highlights how substituent choice can tune solubility and target selectivity. For example, morpholine derivatives are often used to improve pharmacokinetic profiles .

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article summarizes the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research studies.

Synthesis and Structural Characteristics

The compound this compound is synthesized through a multi-step process involving thiazole and cinnamamide derivatives. The thiazole moiety is known for its role in various biological activities, while the cinnamamide structure enhances its pharmacological properties. The synthesis typically involves:

  • Formation of Thiazole Ring : Using appropriate thioketones and amines.
  • Cinnamamide Formation : By reacting the thiazole derivative with cinnamic acid derivatives.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound demonstrated potent anti-proliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Jurkat (T-cell leukemia). The IC50 values for these cell lines ranged from sub-micromolar to nanomolar concentrations, indicating strong cytotoxicity .
Cell LineIC50 Value (µM)Reference
K5620.035
A5490.045
Jurkat0.035

The proposed mechanism of action for this compound includes:

  • Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death without significantly affecting non-cancerous cells.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation and survival, such as focal adhesion kinase (FAK), which is critical for tumor growth and metastasis .

Neuroprotective Properties

In addition to its anticancer effects, this compound has shown promise as an acetylcholinesterase inhibitor, which is beneficial in treating Alzheimer's disease. Compounds with similar structures have been reported to enhance acetylcholine levels by inhibiting acetylcholinesterase activity . This suggests that derivatives of this compound could be explored for neuroprotective applications.

Case Study 1: Anticancer Efficacy

A study conducted by Alam et al. (2011) demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Effects

Research focusing on similar thiazole-coupled compounds revealed their effectiveness in reducing cognitive decline in animal models of Alzheimer's disease through acetylcholinesterase inhibition. These findings suggest a potential dual therapeutic application for compounds like this compound .

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